molecular formula C7H3ClF3NO B8224842 2,3,4-Trifluoro-N-hydroxybenZimidoyl chloride

2,3,4-Trifluoro-N-hydroxybenZimidoyl chloride

Cat. No.: B8224842
M. Wt: 209.55 g/mol
InChI Key: HIBXJIXVFMBFCX-GHXNOFRVSA-N
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Description

2,3,4-Trifluoro-N-hydroxybenZimidoyl chloride is an organic compound characterized by the presence of trifluoromethyl groups and a hydroxylamine functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-N-hydroxybenZimidoyl chloride typically involves the reaction of 2,3,4-trifluorobenzoyl chloride with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-N-hydroxybenZimidoyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amide, while oxidation with potassium permanganate would produce a nitro compound.

Scientific Research Applications

2,3,4-Trifluoro-N-hydroxybenZimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-N-hydroxybenZimidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted benzene derivatives and hydroxylamine derivatives, such as:

  • 2,3,4-trifluorobenzoyl chloride
  • N-hydroxybenzamide
  • 2,3,4-trifluoroaniline

Uniqueness

What sets 2,3,4-Trifluoro-N-hydroxybenZimidoyl chloride apart from similar compounds is the combination of trifluoromethyl groups and a hydroxylamine functional group on the same benzene ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

(1Z)-2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-7(12-13)3-1-2-4(9)6(11)5(3)10/h1-2,13H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBXJIXVFMBFCX-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=NO)Cl)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1/C(=N/O)/Cl)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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